molecular formula C20H23N7O3S B2815072 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide CAS No. 1286707-12-7

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide

Cat. No.: B2815072
CAS No.: 1286707-12-7
M. Wt: 441.51
InChI Key: AMBFVOCZNBQCQJ-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridazine ring, a piperidine ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Construction of the Pyridazine Ring: The pyridazine ring can be formed via the reaction of hydrazine with a 1,4-diketone.

    Coupling of the Imidazole and Pyridazine Rings: The imidazole and pyridazine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride.

    Final Coupling: The final compound is obtained by coupling the piperidine derivative with the imidazole-pyridazine intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the imidazole or piperidine rings using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the pyridazine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at the aromatic rings, particularly at positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the pyridazine ring could produce dihydropyridazine derivatives.

Scientific Research Applications

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its diverse functional groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylamino)phenyl)piperidine-3-carboxamide: Similar structure but with a methylamino group instead of a methylsulfonamido group.

    1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(ethylsulfonamido)phenyl)piperidine-3-carboxamide: Similar structure but with an ethylsulfonamido group instead of a methylsulfonamido group.

Uniqueness

The uniqueness of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazole, pyridazine, and sulfonamide groups allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(6-imidazol-1-ylpyridazin-3-yl)-N-[3-(methanesulfonamido)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3S/c1-31(29,30)25-17-6-2-5-16(12-17)22-20(28)15-4-3-10-26(13-15)18-7-8-19(24-23-18)27-11-9-21-14-27/h2,5-9,11-12,14-15,25H,3-4,10,13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBFVOCZNBQCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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